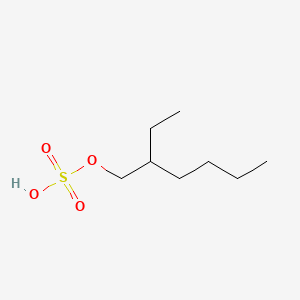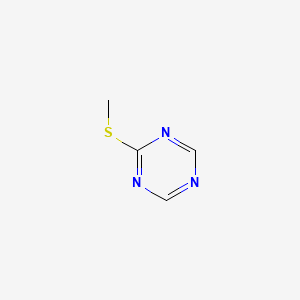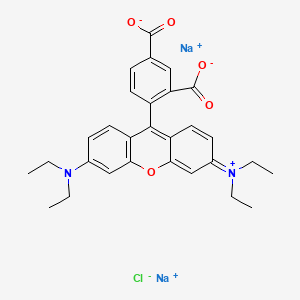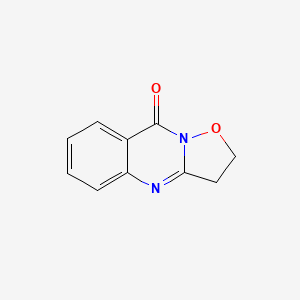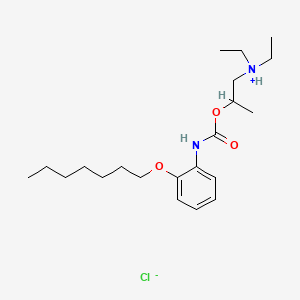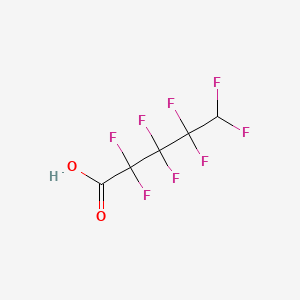
Formaldehyde cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde cresol is a compound formed by the reaction of formaldehyde with cresol. Cresol is a methylphenol with three isomers: ortho-cresol, meta-cresol, and para-cresol . . The combination of these two compounds results in a versatile material used in various industrial applications.
Vorbereitungsmethoden
Formaldehyde cresol can be synthesized through the reaction of cresol with formaldehyde under specific conditions. The reaction typically involves an alkaline or acidic catalyst to facilitate the condensation process. For instance, m-cresol formaldehyde resin can be synthesized by reacting m-cresol with formaldehyde in the presence of an alkaline catalyst . Another method involves the preparation of o-cresol-furfural-formaldehyde resin using an alkaline catalyst and modifying it with n-butanol or 2-ethylhexanol .
Analyse Chemischer Reaktionen
Formaldehyde cresol undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction is the condensation of cresol with formaldehyde to form novolac or resole resins.
Polymerization: Formaldehyde can polymerize with cresol to form linear or network polymers depending on the reaction conditions.
Substitution Reactions: Cresol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include formaldehyde, cresol, and various catalysts such as sodium hydroxide, potassium hydroxide, and p-toluenesulfonic acid . The major products formed from these reactions are novolac and resole resins, which have applications in various industries .
Wissenschaftliche Forschungsanwendungen
Formaldehyde cresol has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of formaldehyde cresol involves the formation of covalent bonds between the formaldehyde and cresol molecules. This reaction results in the formation of a polymer network that provides the material with its unique properties. In bactericidal applications, cresol damages bacterial cell membranes, leading to cell death . In polymerization reactions, formaldehyde acts as a cross-linking agent, creating a three-dimensional network structure .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde cresol can be compared to other similar compounds such as phenol-formaldehyde resins and resorcinol-formaldehyde resins. While phenol-formaldehyde resins are widely used in the production of adhesives and coatings, this compound resins offer better thermal stability and chemical resistance . Resorcinol-formaldehyde resins are known for their high strength and durability but are more toxic compared to cresol-formaldehyde resins .
Similar compounds include:
- Phenol-formaldehyde resins
- Resorcinol-formaldehyde resins
- Furfural-formaldehyde resins
This compound stands out due to its lower toxicity and better environmental profile compared to resorcinol-formaldehyde resins .
Eigenschaften
CAS-Nummer |
25053-96-7 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |
InChI-Schlüssel |
VOOLKNUJNPZAHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O |
Kanonische SMILES |
CC1=CC=CC=C1O.C=O |
| 9016-83-5 25053-96-7 |
|
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
tricresolformalin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)

![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)
